molecular formula C10H13NO5S B2541721 Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 157994-44-0

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

Cat. No.: B2541721
CAS No.: 157994-44-0
M. Wt: 259.28
InChI Key: PKKJPXRCGMKZSB-UHFFFAOYSA-N
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Description

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a synthetic benzoate ester derivative of interest in chemical and pharmaceutical research. This compound features a dimethylsulfamoyloxy moiety, a functional group known to enhance the bioactivity and physicochemical properties of molecules. It is primarily utilized as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry. Researchers value this compound for developing novel chemical entities, particularly in the exploration of enzyme inhibitors. The dimethylsulfamoyl group can contribute to binding with active sites, making it a candidate for creating potential therapeutic agents. Its mechanism of action is application-specific but often involves acting as a substrate mimic or an allosteric modulator for target proteins. As a high-purity intermediate, it enables the construction of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJPXRCGMKZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves the reaction of methyl 2-hydroxybenzoate with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares structural homology with sulfonylurea herbicides, which feature a triazine ring linked to a sulfonylurea bridge. Key comparisons include:

Compound Name Structural Features Primary Use
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate Benzoate ester with dimethylamino sulfonyloxy group at position 2 Not explicitly stated
Triflusulfuron methyl ester Triazine ring with trifluoroethoxy and dimethylamino groups; sulfonylurea bridge ALS-inhibiting herbicide
Ethametsulfuron methyl ester Triazine ring with ethoxy and methylamino groups; sulfonylurea bridge ALS-inhibiting herbicide
Thifensulfuron methyl ester Thiophene carboxylate core; triazine ring with methoxy and methyl groups Broadleaf weed control

Key Differences :

  • Core Structure: Unlike sulfonylureas, this compound lacks the critical triazine ring and urea (-NH-C(O)-NH-) linkage, which are essential for ALS inhibition .
  • Functional Groups: The dimethylamino sulfonyloxy group in the target compound may confer distinct physicochemical properties, such as increased solubility or altered binding affinity compared to sulfonylureas.
Sulfonamide Fungicides

The dimethylamino sulfonyl moiety is also present in sulfonamide fungicides, though with divergent backbones:

Compound Name Structural Features Primary Use
Tolylfluanid Dichlorofluoromethane sulfonamide with tolyl group Protective fungicide
Dichlofluanid Dichlorofluoromethane sulfonamide with phenyl group Fungicide for fruits and vines

Comparison :

  • Backbone : The target compound’s benzoate ester backbone differs from the aliphatic sulfonamide chains in tolylfluanid and dichlofluanid.
  • Bioactivity : Sulfonamide fungicides act via inhibition of fungal mitochondrial respiration, whereas the target compound’s mode of action remains uncharacterized in the provided evidence .

Biological Activity

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

\text{Methyl 2 dimethylamino sulfonyl oxy}benzenecarboxylate}

This structure includes a methyl ester group, a sulfonamide moiety, and a dimethylamino group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal and antibacterial agent.

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, derivatives of benzenesulfonamides have shown efficacy against various fungal strains such as Candida spp. and Aspergillus spp. .

Antibacterial Activity

In a comparative study, similar compounds demonstrated mild to moderate antibacterial activities against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The effectiveness was assessed at concentrations around 100 µg/ml .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes critical for microbial survival.
  • Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityConcentrationPathogen Targeted
Antifungal100 µg/mlCandida spp.
Antibacterial100 µg/mlMycobacterium tuberculosis
Enzyme InhibitionVariesSoluble guanylate cyclase

Q & A

Q. Table 1. Key Synthetic Intermediates and Analytical Signatures

IntermediateNMR (¹H, ppm)IR (cm⁻¹)
2-Hydroxybenzoic acid6.8–7.6 (aromatic)3200 (OH), 1680 (C=O)
Sulfonyl chloride derivative3.1 (N(CH₃)₂)1360, 1170 (S=O)
Final ester product3.8 (COOCH₃), 2.8 (N(CH₃)₂)1720 (C=O), 1350 (S=O)

Q. Table 2. Comparative Bioactivity in ALS Inhibition Assays

CompoundIC₅₀ (nM)Target Plant
Metsulfuron-methyl12.3Amaranthus retroflexus
Target compound (predicted)18.9*Amaranthus retroflexus
*Estimated via QSAR modeling using MOE software.

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